Furanodienon

Catalog No.
S619982
CAS No.
24268-41-5
M.F
C15H18O2
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furanodienon

CAS Number

24268-41-5

Product Name

Furanodienon

IUPAC Name

(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6+

InChI Key

XVOHELPNOXGRBQ-IKVLVDHLSA-N

SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

Synonyms

furanodienone

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

Isomeric SMILES

C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C

Furanodienon is a terpenoid, a class of organic compounds found in plants []. Its origin is primarily traced to certain plant species, although the exact sources haven't been extensively documented in scientific literature. Research suggests its potential as a starting point for the development of new drugs due to its unique structure [].


Molecular Structure Analysis

Furanodienon possesses a complex molecular structure with a bicyclic core consisting of a cyclodecadiene ring fused with a furan ring [, ]. Key features include:

  • A conjugated system of double bonds, which may contribute to its potential biological activity [].
  • Two methyl groups and an epoxy functional group on the cyclodecadiene ring, which could influence its interaction with other molecules [].

Physical And Chemical Properties Analysis

Data on the physical and chemical properties of furanodienon is scarce. Some resources provide a CAS number (24268-41-5) but no specific information on melting point, boiling point, or solubility [, ].

The mechanism of action of furanodienon is currently unknown. Since its biological activity hasn't been thoroughly explored, its interaction with other compounds and its potential role in biological systems remain unclear [].

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

230.130679813 g/mol

Monoisotopic Mass

230.130679813 g/mol

Heavy Atom Count

17

Melting Point

89.5 - 90.5 °C

UNII

DH78SKJ88K

Dates

Modify: 2023-08-15

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